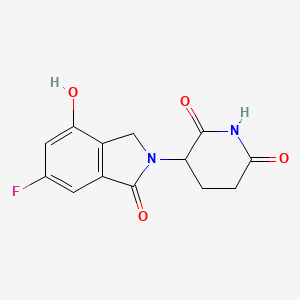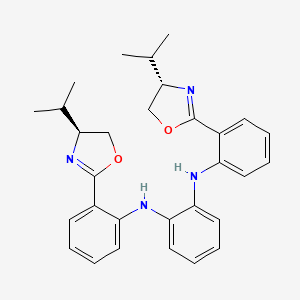
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl and methyl groups
Métodos De Preparación
The synthesis of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid (mCPBA) to form nitrones.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where tert-butyl and methyl groups can be replaced by other functional groups under appropriate conditions.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparación Con Compuestos Similares
1,2-Di-tert-butyl 4-methyl pyrrolidine-1,2,4-tricarboxylate can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used as a ligand in coordination chemistry.
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in its own right.
Propiedades
Fórmula molecular |
C16H27NO6 |
|---|---|
Peso molecular |
329.39 g/mol |
Nombre IUPAC |
1-O,2-O-ditert-butyl 4-O-methyl pyrrolidine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3 |
Clave InChI |
OOVKHBSNAGMCQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)



![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)

![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)


![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)

![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)

